molecular formula C23H20N4O9S3 B12702360 6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 94042-72-5

6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid

Katalognummer: B12702360
CAS-Nummer: 94042-72-5
Molekulargewicht: 592.6 g/mol
InChI-Schlüssel: VRSOZYANKNDKQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound primarily used in the synthesis of azo dyes. These dyes are known for their vivid colors and are widely used in textile, leather, and paper industries. The compound’s structure includes multiple functional groups, such as amino, hydroxy, sulfonic acid, and azo groups, which contribute to its reactivity and versatility in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of high-performance azo dyes with specific properties .

Eigenschaften

CAS-Nummer

94042-72-5

Molekularformel

C23H20N4O9S3

Molekulargewicht

592.6 g/mol

IUPAC-Name

6-amino-4-hydroxy-5-[[4-[(4-methyl-2-sulfophenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C23H20N4O9S3/c1-13-2-9-19(21(10-13)39(34,35)36)27-37(29,30)16-6-4-15(5-7-16)25-26-23-18(24)8-3-14-11-17(38(31,32)33)12-20(28)22(14)23/h2-12,27-28H,24H2,1H3,(H,31,32,33)(H,34,35,36)

InChI-Schlüssel

VRSOZYANKNDKQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.